molecular formula C14H21BrClNO2 B1442861 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-12-1

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1442861
CAS No.: 1219964-12-1
M. Wt: 350.68 g/mol
InChI Key: LVMKTYWILFUPGR-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a versatile chemical compound extensively used in scientific research. Its intricate molecular structure allows for diverse applications, making it an indispensable tool for studying various biological processes and developing novel therapeutic interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-bromo-4-methoxyphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the deprotonation of the phenol .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromo group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-[2-(2-Hydroxy-4-methoxyphenoxy)ethyl]piperidine.

    Reduction: Formation of 4-[2-(2-Methoxyphenoxy)ethyl]piperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological processes, particularly in the investigation of receptor-ligand interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine
  • 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]morpholine
  • 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]thiomorpholine

Uniqueness

4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride stands out due to its specific molecular structure, which imparts unique properties such as high reactivity and selectivity in various chemical reactions. Its ability to interact with specific biological targets makes it a valuable tool in scientific research and drug development.

Properties

IUPAC Name

4-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2.ClH/c1-17-12-2-3-14(13(15)10-12)18-9-6-11-4-7-16-8-5-11;/h2-3,10-11,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMKTYWILFUPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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